Ethyl 4-(2-ethoxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds, such as:
2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate:
The uniqueness of ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26N2O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H26N2O6S/c1-4-30-19-9-7-6-8-17(19)21-20(22(26)31-5-2)18(24-23(27)25-21)14-32(28,29)16-12-10-15(3)11-13-16/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27) |
InChI Key |
BRHVTWNPHKVUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.